4-Fluorofuro[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluorofuro[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSOTEMPLJEZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248386-86-7 | |
| Record name | 4-fluorofuro[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Chemical Transformations of 4 Fluorofuro 3,2 C Pyridine and Analogs
Nucleophilic Reactivity at Pyridine (B92270) Ring Positions
The pyridine ring in furo[3,2-c]pyridines is susceptible to nucleophilic attack, particularly at the C4 position, which is activated by the adjacent nitrogen atom and the fused furan (B31954) ring. The presence of a good leaving group, such as a halogen, at this position facilitates nucleophilic aromatic substitution (SNAr) reactions.
Research on 4-chlorofuro[3,2-c]pyridine, a close analog of the title compound, has demonstrated its reactivity towards various nucleophiles. The chlorine atom at the 4-position can be readily displaced by alkoxides and cyclic secondary amines. researchgate.net For instance, treatment of 4-chloro-2-aryl-furo[3,2-c]pyridines with sodium ethoxide, propoxide, or isopropoxide leads to the corresponding 4-alkoxy derivatives. Similarly, reactions with morpholine, piperidine, and pyrrolidine yield the respective 4-amino-substituted furo[3,2-c]pyridines. researchgate.net These transformations highlight the susceptibility of the C4 position to nucleophilic attack, a reactivity pattern that is expected to be similar or even enhanced for 4-fluorofuro[3,2-c]pyridine due to the high electronegativity of fluorine.
The general mechanism for nucleophilic aromatic substitution on pyridines involves the formation of a high-energy anionic intermediate (Meisenheimer complex), which is stabilized by resonance. Attack at the 2- and 4-positions is favored because the negative charge in one of the resonance forms can be localized on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com
Table 1: Nucleophilic Substitution Reactions of 4-Chlorofuro[3,2-c]pyridine Analogs researchgate.net
| Starting Material | Nucleophile | Product |
|---|---|---|
| 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Sodium ethoxide | 4-Ethoxy-2-(3-pyridyl)furo[3,2-c]pyridine |
| 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Sodium propoxide | 4-Propoxy-2-(3-pyridyl)furo[3,2-c]pyridine |
| 4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridine | Sodium isopropoxide | 4-Isopropoxy-2-(3-pyridyl)furo[3,2-c]pyridine |
| 4-Chloro-2-(4-nitrophenyl)furo[3,2-c]pyridine | Morpholine | 4-(Morpholin-4-yl)-2-(4-nitrophenyl)furo[3,2-c]pyridine |
| 4-Chloro-2-(4-nitrophenyl)furo[3,2-c]pyridine | Piperidine | 2-(4-Nitrophenyl)-4-(piperidin-1-yl)furo[3,2-c]pyridine |
| 4-Chloro-2-(4-nitrophenyl)furo[3,2-c]pyridine | Pyrrolidine | 2-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)furo[3,2-c]pyridine |
Electrophilic Reactivity and Substitution Patterns
While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, the fused furan ring in furo[3,2-c]pyridine (B1313802) is electron-rich and thus the preferred site for such reactions. Studies on the parent furo[3,2-c]pyridine have elucidated the substitution patterns in various electrophilic reactions. doi.org
Nitration of furo[3,2-c]pyridine with nitric acid in sulfuric acid results in the formation of 2-nitrofuro[3,2-c]pyridine. doi.org This indicates that the C2 position of the furan ring is the most reactive site for electrophilic attack.
Halogenation reactions of furo[3,2-c]pyridine exhibit a different reactivity pattern. Both bromination and chlorination lead to the formation of 2,3-dihalo-2,3-dihydrofuro[3,2-c]pyridine derivatives, suggesting an addition-elimination mechanism or initial attack at the furan ring followed by further reaction. doi.org This differs from typical electrophilic aromatic substitution and highlights the unique reactivity of the fused furan system.
In contrast to the furan ring, electrophilic substitution on the pyridine ring of furo[3,2-c]pyridines is less favorable and requires harsher conditions. When such reactions do occur on pyridine itself, substitution is directed to the 3- and 5-positions. libretexts.org
Table 2: Electrophilic Substitution Reactions of Furo[3,2-c]pyridine doi.org
| Reaction | Reagents | Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Nitrofuro[3,2-c]pyridine |
| Bromination | Br₂ | 2,3-Dibromo-2,3-dihydrofuro[3,2-c]pyridine |
| Chlorination | Cl₂ | 2,3-Dichloro-2,3-dihydrofuro[3,2-c]pyridine |
Functional Group Interconversions and Derivatization
The functionalization of the furo[3,2-c]pyridine core allows for a wide range of derivatizations and interconversions of functional groups, enabling the synthesis of diverse analogs.
A key transformation is the conversion of a furopyridone to a chlorofuropyridine, which serves as a versatile intermediate for further modifications. For example, furo[3,2-c]pyridin-4(5H)-one can be treated with phosphorus oxychloride to yield the corresponding 4-chlorofuro[3,2-c]pyridine. semanticscholar.org This chloro derivative can then undergo nucleophilic substitution reactions as described in section 3.1.
Further derivatization can be achieved on substituents attached to the furo[3,2-c]pyridine scaffold. For instance, a chloro group at the 4-position of a 2-arylfuro[3,2-c]pyridine can be reduced to an amino group using hydrazine hydrate with a palladium on carbon catalyst. researchgate.net In the tetrahydrofuro[3,2-c]pyridine series, the secondary amine of the piperidine ring can be acylated with acetyl chloride or alkylated with methyl iodide after deprotonation with sodium hydride. nih.gov These examples demonstrate the feasibility of modifying functional groups on both the pyridine and the reduced pyridine ring of the furo[3,2-c]pyridine system.
Metal-Catalyzed Coupling Reactions of Fluorinated Furo[3,2-c]pyridines
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are highly applicable to halo-substituted pyridines and their fused analogs, including this compound.
The Suzuki-Miyaura coupling reaction allows for the formation of a new C-C bond by reacting a halide with a boronic acid or ester in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented, the reaction of 4-chlorofuro[3,2-c]pyridine with phenylboronic acid has been reported to yield 4-phenylfuro[3,2-c]pyridine. semanticscholar.org This demonstrates the applicability of this methodology to the furo[3,2-c]pyridine system.
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and amines, catalyzed by a palladium complex with a suitable phosphine ligand. wikipedia.orgorganic-chemistry.org This reaction is expected to be highly efficient for the amination of this compound, allowing for the introduction of a wide range of primary and secondary amines at the 4-position. The selective cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines at the 4-position using a Pd(OAc)₂/BINAP catalyst system highlights the feasibility of such transformations on fluorinated pyridine rings. researchgate.net
Another important metal-catalyzed reaction for the synthesis of furopyridines is the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. A cascade process involving a Sonogashira reaction of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a 5-endo-dig cyclization, has been used to efficiently prepare a series of furo[3,2-c]pyridine derivatives. semanticscholar.org
Table 3: Examples of Metal-Catalyzed Coupling Reactions for the Synthesis and Functionalization of Furo[3,2-c]pyridines and Analogs
| Reaction Type | Substrates | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 4-Chlorofuro[3,2-c]pyridine, Phenylboronic acid | Pd catalyst, base | 4-Phenylfuro[3,2-c]pyridine | semanticscholar.org |
| Buchwald-Hartwig Amination (Analog) | 2-Fluoro-4-iodopyridine, Aromatic amine | Pd(OAc)₂/BINAP, K₂CO₃ | 4-Amino-2-fluoropyridine derivative | researchgate.net |
| Sonogashira Coupling/Cyclization | 4-Hydroxy-3-iodopyridine, Terminal alkyne | Pd catalyst, CuI, DIPEA | 2-Substituted furo[3,2-c]pyridine | semanticscholar.org |
Oxidation and Reduction Chemistry
The furo[3,2-c]pyridine scaffold can undergo both oxidation and reduction reactions, leading to the formation of N-oxides and hydrogenated derivatives, respectively.
Oxidation of the pyridine nitrogen in furo[3,2-c]pyridine can be achieved using oxidizing agents such as hydrogen peroxide. This reaction yields the corresponding furo[3,2-c]pyridine 5-oxide. doi.org The resulting N-oxide can then be used in further transformations, for example, it can be deoxygenated back to the parent furo[3,2-c]pyridine using phosphorus trichloride or converted to 4-chlorofuro[3,2-c]pyridine with phosphorus oxychloride. doi.org
The pyridine ring of furo[3,2-c]pyridines can be reduced to a piperidine ring through catalytic hydrogenation. The hydrogenation of pyridines is a common method for the synthesis of piperidines, often requiring a catalyst such as rhodium oxide under a hydrogen atmosphere. liverpool.ac.uk This transformation would yield tetrahydrofuro[3,2-c]pyridines, which are important structural motifs in various biologically active compounds. nih.gov Additionally, specific functional groups on the furo[3,2-c]pyridine ring system can be reduced. For instance, a chloro group at the 4-position of a 2-aryl-furo[3,2-c]pyridine can be catalytically reduced to an amino group using hydrazine hydrate in the presence of palladium on carbon. researchgate.net
Advanced Research on Furo 3,2 C Pyridine Derivatives and Structure Activity Relationships
Design Principles for Furo[3,2-c]pyridine-Based Scaffolds
The design of molecules based on the furo[3,2-c]pyridine (B1313802) core is guided by several key principles aimed at optimizing therapeutic activity and pharmacokinetic profiles. This scaffold is utilized as a central framework or pharmacophore to which various functional groups can be attached to modulate biological activity.
A primary design strategy involves using the furo[3,2-c]pyridine ring system as a bioisostere for other chemical moieties to improve existing drug candidates or discover new ones. For instance, the furo[3,2-c]pyridine nucleus has been successfully employed to create arylpiperazine derivatives with potential antipsychotic activity. nih.gov These compounds have demonstrated a high affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while showing weak interactions with the dopamine D2 receptor, indicating a specific mechanism of action. nih.gov
The introduction of a fluorine atom onto the scaffold is a critical design element. nih.gov Fluorine's unique properties, including its high electronegativity and small size, can significantly enhance a molecule's potency, selectivity, and metabolic stability. nih.gov This is often achieved through several mechanisms:
Modulating Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby nitrogen atoms in the pyridine (B92270) ring, which can affect receptor binding and cell permeability.
Improving Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. nih.gov
Enhancing Binding Affinity: Fluorine can form favorable interactions, such as hydrogen bonds and fluorine bonds, with amino acid residues in target proteins, leading to stronger binding. A computer simulation docking study of erianin analogues showed that a fluorine atom could form hydrogen bonds (NH⋯F) and fluorine bonds with key residues like Lys-1043 and Glu-1046. rsc.org
Another important design principle is the use of the rigid furo[3,2-c]pyridine structure to lock flexible molecules into a specific, biologically active conformation. This can reduce the entropic penalty upon binding to a target, thus increasing potency. nih.gov The principle of bioisosterism is also applied, where fluorine is used to replace other atoms or groups, such as a hydroxyl group. rsc.org This substitution can lead to improved activity and better chemical stability, as demonstrated in studies where fluorinated compounds exhibited higher inhibitory activity than their parent compounds. rsc.org
Structure-Activity Relationship (SAR) Studies of Substituted Furo[3,2-c]pyridine Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical modifications to the furo[3,2-c]pyridine core influence its biological effects. These studies involve synthesizing a series of analogs with systematic variations and evaluating their activity to identify key structural features required for potency and selectivity.
Research has shown that substitutions at various positions on the furo[3,2-c]pyridine ring system are synthetically feasible, particularly at the 2- and 4-positions. researchgate.net For example, a chlorine atom at the 4-position can be readily displaced by nucleophiles like alkoxides (ethoxide, propoxide) and cyclic secondary amines (morpholine, piperidine, pyrrolidine) to generate a range of 4-substituted derivatives. researchgate.net
SAR studies on related fluorine-containing pyridine derivatives have provided valuable insights. The position and nature of substituents have a profound impact on biological activity. nih.gov For instance, in the development of antimalarial agents, modifications to the pyridine core and its amino group were critical; while some changes led to a loss of activity, others resulted in compounds with potent efficacy. nih.gov
A clear example of SAR driven by fluorination comes from research on erianin analogues designed as pyruvate carboxylase inhibitors. In this study, replacing a hydroxyl group with a fluorine atom resulted in compounds with significantly improved inhibitory activity against liver cancer cells. rsc.org
| Compound | Modification | IC₅₀ in Liver Cancer Cells (nM) | PC Inhibitory Rate at 10 nM (%) |
|---|---|---|---|
| Erianin | Parent Compound (with -OH group) | 17.30 | 40.07% |
| Compound 35 | Fluorine replaces -OH group | 15.15 | 39.10% |
| Compound 36 | Fluorine replaces -OH group | 10.05 | 40.15% |
The data clearly demonstrates that the substitution of a hydroxyl group with fluorine (Compounds 35 and 36) can enhance the potency (lower IC₅₀ value) while maintaining comparable inhibitory activity at the target enzyme. rsc.org These findings underscore the importance of fluorine in the design of potent furo[3,2-c]pyridine-based inhibitors.
Development of Chemical Libraries Based on the Furo[3,2-c]pyridine Core
The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new therapeutic leads. The furo[3,2-c]pyridine scaffold is an excellent starting point for building such libraries due to its chemical tractability and proven biological relevance. nih.gov
The synthesis of a diverse library of furo[3,2-c]pyridine derivatives often begins with a key intermediate that can be readily modified. A common approach involves creating a 4-chloro-furo[3,2-c]pyridine intermediate. researchgate.net This chlorinated precursor is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide array of functional groups at the 4-position. researchgate.net
By reacting the 4-chloro intermediate with various nucleophiles, a library of compounds with diverse chemical properties can be generated. For example:
Reaction with alkoxides (e.g., sodium ethoxide, propoxide) yields a series of 4-alkoxy-furo[3,2-c]pyridine derivatives. researchgate.net
Reaction with cyclic secondary amines (e.g., morpholine, piperidine, pyrrolidine) produces a range of 4-amino-furo[3,2-c]pyridine analogs. researchgate.net
This systematic approach allows researchers to explore the chemical space around the furo[3,2-c]pyridine core. Each compound in the library possesses the same core structure but differs in the substituent at a specific position. Screening this library against various biological targets can rapidly identify structure-activity relationships and pinpoint "hit" compounds with desired activity. These hits can then be selected for further optimization to develop potent and selective drug candidates.
Computational and Theoretical Investigations of 4 Fluorofuro 3,2 C Pyridine
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape of molecules. For 4-Fluorofuro[3,2-c]pyridine, methods such as B3LYP with a basis set like 6-311G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic and thermodynamic properties. niscpr.res.in
The introduction of a fluorine atom is known to significantly alter the electronic properties of a molecule due to its high electronegativity. nih.govmdpi.com In the case of this compound, this substitution is expected to lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies higher stability.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, a negative potential (red/yellow regions) would be expected around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring, indicating their susceptibility to electrophilic attack. The fluorine atom would contribute to a region of negative potential while inducing a more positive potential on the adjacent carbon atom.
Calculations of thermodynamic parameters provide insights into the molecule's stability. These theoretical calculations are foundational for understanding the molecule's intrinsic properties and predicting its behavior in chemical reactions.
Table 1: Representative Theoretical Electronic Properties for Fluorinated Furopyridine Scaffolds
| Parameter | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV to -7.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.0 eV to -2.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.5 eV to 5.5 eV | Indicator of chemical stability and reactivity |
Note: The values presented are typical for fluorinated heterocyclic systems and serve as illustrative examples of parameters obtained through DFT calculations.
Mechanistic Studies of Synthetic Pathways
While several synthetic routes for the parent furo[3,2-c]pyridine (B1313802) core have been developed, computational chemistry offers a way to explore the underlying mechanisms of these reactions. nih.govresearchgate.net Theoretical studies can elucidate the step-by-step pathway of a reaction, identify transition states, and calculate activation energies, thereby explaining reaction feasibility, regioselectivity, and kinetics.
For instance, a common route to furopyridine scaffolds involves a cyclization reaction. researchgate.net Computational modeling of such a pathway for this compound would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and the final product.
Transition State Searching: Identifying the high-energy structures that connect reactants to products for each step of the reaction.
Reaction Pathway Mapping: Constructing a potential energy surface that maps the energy changes throughout the reaction, confirming that the identified transition states correctly link the intermediates.
These studies can help optimize reaction conditions by predicting the effects of different catalysts, solvents, or temperatures on the reaction rate and yield. By understanding the energy barriers of competing pathways, chemists can devise strategies to favor the formation of the desired product.
Prediction of Spectroscopic Properties
Theoretical calculations are an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra computationally, researchers can confirm the identity of a synthesized compound and assign experimental signals to specific atoms or vibrational modes. researchgate.netnih.gov
For this compound, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov These calculations can provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted shifts are then compared to experimental data to validate the structure. The strong electronegativity of the fluorine atom is expected to significantly influence the chemical shifts of nearby carbon and hydrogen atoms.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Furo[3,2-c]pyridine Core
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C2 | 145 - 150 | H2 | 7.8 - 8.2 |
| C3 | 105 - 110 | H3 | 7.0 - 7.4 |
| C4 (with F) | 155 - 160 (JCF) | H6 | 7.5 - 7.9 |
| C6 | 115 - 120 | H7 | 8.3 - 8.7 |
Note: These chemical shift ranges are hypothetical and based on typical values for similar heterocyclic systems. JCF denotes expected carbon-fluorine coupling.
Molecular Interactions and Ligand-Receptor Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com Given that pyridine-based fused ring systems, such as the structurally similar pyrrolo[3,2-c]pyridines, are often investigated as inhibitors of biological targets like protein kinases, it is plausible to explore the potential interactions of this compound in a similar context. nih.govnih.govnih.gov
In a typical docking study, a 3D model of the target protein receptor is used as a binding site for the ligand (this compound). Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's active site, scoring each based on a force field that estimates the binding affinity.
Key interactions that contribute to binding affinity are then analyzed. For this compound, these could include:
Hydrogen Bonding: The pyridine nitrogen and furan oxygen atoms could act as hydrogen bond acceptors with amino acid residues in the receptor site. nih.gov
Halogen Bonding: The fluorine atom can participate in halogen bonds, a specific type of non-covalent interaction that is increasingly recognized as important in ligand-receptor binding.
π-π Stacking: The aromatic furo[3,2-c]pyridine ring system can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
The results of docking studies, including the predicted binding energy and the specific interactions formed, can guide the rational design of more potent and selective analogues.
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity (ΔG) | -8.5 kcal/mol | A measure of the predicted strength of the ligand-receptor interaction. |
| Key Interactions | Hydrogen Bond | Pyridine N with backbone NH of a valine residue. |
| Halogen Bond | Fluorine atom with a backbone carbonyl oxygen. |
Note: This table is a hypothetical example illustrating the typical output of a molecular docking simulation for a small molecule inhibitor.
Applications of Furo 3,2 C Pyridine Scaffolds in Chemical Research
Role as Privileged Scaffolds in Medicinal Chemistry Research
Furo[3,2-c]pyridines are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with multiple biological targets. The fusion of a furan (B31954) ring with a pyridine (B92270) ring creates a bioisostere of purines and other endogenous structures, allowing them to bind to a variety of enzymes and receptors. The introduction of a fluorine atom at the 4-position can further enhance biological activity by altering the compound's electronic properties, metabolic stability, and binding interactions. researchgate.net
Derivatives of the furo[3,2-c]pyridine (B1313802) scaffold have been investigated for a range of therapeutic applications:
Antipsychotic Activity: Arylpiperazine derivatives of furo[3,2-c]pyridine have shown potential as antipsychotic agents. These compounds exhibit high affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors with weaker interactions at the dopamine D2 receptor, suggesting a mechanism of action that may differ from traditional antipsychotics. nih.gov
Kinase Inhibition: The related furo[3,2-b]pyridine scaffold has been identified as a core structure for potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.net This highlights the potential of the broader furopyridine family in developing targeted cancer therapies. Furo[2,3-b]pyridine derivatives have also shown activity as Lck and Akt kinase inhibitors. nih.gov
Anticancer and Cytotoxic Agents: Furo[3,2-b]pyridine derivatives have demonstrated encouraging growth inhibition of breast cancer cell lines (MDA-MB-231 and MCF-7) and have been evaluated for their anticancer properties. nih.govresearchgate.net Additionally, novel furopyridone derivatives have been synthesized and evaluated as potent cytotoxic agents against esophageal cancer. mdpi.com
Antibacterial Agents: The pyridine moiety is a common feature in antibacterial drug discovery. nih.gov A novel furo[2,3-c]pyridine-based photosensitizer has been developed for the specific imaging and photodynamic ablation of Gram-positive bacteria, indicating the potential for developing new antibacterial agents. rsc.orgnih.gov
Table 1: Investigated Therapeutic Applications of Furo[3,2-c]pyridine and Related Scaffolds
| Therapeutic Area | Scaffold | Target/Mechanism | Key Findings |
|---|---|---|---|
| Antipsychotic | Furo[3,2-c]pyridine | Serotonin 5-HT1 & 5-HT2 receptors | Potent affinity for serotonin receptors, weak for dopamine D2. nih.gov |
| Anticancer (Kinase Inhibition) | Furo[3,2-b]pyridine | Cdc-like kinases (CLKs) | Potent, cell-active, and highly selective inhibitors. researchgate.net |
| Anticancer (Cytotoxicity) | Furo[3,2-b]pyridine | Breast cancer cell lines | Encouraging growth inhibition of MDA-MB-231 and MCF-7. nih.govresearchgate.net |
| Antibacterial | Furo[2,3-c]pyridine | Gram-positive bacteria | Specific imaging and photodynamic ablation. rsc.orgnih.gov |
Materials Science Applications
The unique photophysical properties of the furo[3,2-c]pyridine scaffold have led to its exploration in the field of materials science, particularly in the development of advanced organic electronic devices and fluorescent probes.
Furo[3,2-c]pyridine-based materials have emerged as promising candidates for use in organic light-emitting diodes (OLEDs). Iridium complexes incorporating furo[3,2-c]pyridine ligands have been synthesized and shown to be highly efficient phosphorescent emitters.
One study reported a novel furo[3,2-c]pyridine-based iridium complex, (pfupy)2Ir(acac), which, when used in an OLED, achieved a record-high external quantum efficiency (EQE) of 30.5% without the need for out-coupling technology. rsc.org This device also exhibited a gentle efficiency roll-off, maintaining a high EQE even at increased luminance. rsc.org By modifying the C-chelated blocks of these iridium complexes, the emission colors can be tuned across the entire visible spectrum, from greenish-blue to deep-red. nih.govacs.org This tunability is crucial for the development of full-color OLED displays. nih.govacs.org
Table 2: Performance of Furo[3,2-c]pyridine-Based OLEDs
| Iridium Complex | Emission Color | Maximum EQE (%) | Emission Maxima (nm) |
|---|---|---|---|
| (pfupy)2Ir(acac) | Green | 30.5 | 538 rsc.org |
| Various C-chelated blocks | Greenish-blue | 20.0 | 477 nih.govacs.org |
| Various C-chelated blocks | Green | 31.8 | - nih.govacs.org |
| Various C-chelated blocks | Greenish-yellow | 19.9 | - nih.govacs.org |
| Various C-chelated blocks | Orange | 16.6 | - nih.govacs.org |
| Various C-chelated blocks | Red | 12.0 | - nih.govacs.org |
| Various C-chelated blocks | Deep-red | 8.5 | 641 nih.govacs.org |
The inherent fluorescence of the furopyridine scaffold makes it an excellent platform for the design of fluorescent probes and imaging agents. These probes can be engineered to detect specific analytes or to visualize biological processes.
A furo[2,3-c]pyridine-based photosensitizer with aggregation-induced emission (AIE) properties has been developed. rsc.orgnih.gov This probe exhibits near-infrared emission and can be used for the specific imaging and photodynamic ablation of Gram-positive bacteria, demonstrating its potential in theranostics. rsc.orgnih.gov Another example is a furo[3,2-c]coumarin-derived sensor that shows a highly selective and sensitive "turn-off" fluorescence response to Fe³⁺ ions. semanticscholar.org This sensor has been successfully applied to the detection of iron in water samples. semanticscholar.org
Application in Catalysis and Ligand Design
While direct applications of 4-Fluorofuro[3,2-c]pyridine in catalysis are not extensively documented, the broader class of pyridine-containing ligands is widely used in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the fused furan ring can be functionalized to modulate the electronic and steric properties of the resulting ligand.
The synthesis of substituted furo[3,2-b]pyridines has been achieved using Pd/C-Cu catalysis, which highlights the compatibility of the furopyridine scaffold with transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net This suggests that functionalized furo[3,2-c]pyridines could be prepared and used as ligands in various catalytic transformations. The design of novel ligands is crucial for the development of new catalysts with improved activity, selectivity, and stability.
Use as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The furo[3,2-c]pyridine scaffold serves as a valuable core for the development of such probes.
The selective kinase inhibitors based on the furo[3,2-b]pyridine scaffold are excellent examples of chemical probes. researchgate.net These compounds can be used to investigate the physiological and pathological roles of specific kinases in cellular signaling pathways. Furthermore, the fluorescent properties of furopyridine derivatives allow for their use as imaging probes. The AIE photosensitizer that specifically targets Gram-positive bacteria can be used to study bacterial infections and to evaluate the efficacy of antibacterial treatments. rsc.orgnih.gov The development of such probes is essential for advancing our understanding of complex biological processes at the molecular level.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-Fluorofuro[3,2-c]pyridine, and which methods are optimal for introducing fluorine at the 4-position?
- The fluorine atom at the 4-position is typically introduced via nucleophilic aromatic substitution (NAS) using a 4-chlorofuro[3,2-c]pyridine precursor with a fluorinating agent (e.g., KF under phase-transfer conditions). Alternative methods include halogen-exchange reactions or direct fluorination using electrophilic fluorinating reagents. NAS is preferred due to its compatibility with heterocyclic systems and moderate yields .
Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
- ¹H/¹³C NMR : To confirm ring substitution patterns and fluorine adjacency (e.g., coupling constants for fluorine-proton interactions).
- ¹⁹F NMR : Directly identifies fluorine environment and electronic effects.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects functional groups like carboxamides or nitriles in derivatives .
Q. How does the electronic nature of substituents at the 4-position influence the reactivity of furo[3,2-c]pyridine in nucleophilic substitution reactions?
- Electron-withdrawing groups (e.g., fluorine) activate the 4-position for nucleophilic substitution by polarizing the C-Cl bond. This enhances reactivity with nucleophiles like alkoxides, thiolates, or amines. Steric effects and solvent polarity (e.g., DMF for polar aprotic conditions) further modulate reaction rates .
Q. What are the key considerations in designing a synthetic pathway for this compound carboxamide derivatives?
- Start with 4-cyanofuro[3,2-c]pyridine, which undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid. Subsequent amidation via coupling agents (e.g., EDC/HOBt) or direct reaction with amines under microwave irradiation improves efficiency. Purity is achieved via column chromatography or recrystallization .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for this compound derivatives to improve low yields observed in analogous reactions?
- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos-Pd-G3 for enhanced stability.
- Solvent Selection : Dichloromethane or toluene improves solubility of arylboronic acids.
- Temperature Control : Moderate heating (60–80°C) balances reaction rate and decomposition.
- Stoichiometry : Excess boronic acid (1.5–2 eq) and degassing to prevent oxidative side reactions. Evidence shows yields as low as 20.2% for 4-phenyl derivatives, highlighting the need for iterative optimization .
Q. What strategies address contradictory antimicrobial activity data in furo[3,2-c]pyridine derivatives across different studies?
- Standardized Assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determination.
- Strain Selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels.
- Control Compounds : Compare to known antibiotics (e.g., ciprofloxacin) to calibrate activity thresholds. Discrepancies may arise from variations in bacterial membrane permeability or efflux pump expression .
Q. What computational methods are employed to predict the bioactive conformations of this compound in drug discovery?
- Molecular Docking : Screen against target proteins (e.g., CYP51 or dopamine receptors) using AutoDock Vina.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Recent studies on pyrano[3,2-c]pyridine analogs demonstrate this approach for CYP51 inhibitors .
Q. How does the presence of fluorine at the 4-position affect the pharmacokinetic properties of furo[3,2-c]pyridine-based compounds?
- Lipophilicity : Fluorine increases logP, enhancing membrane permeability but risking solubility issues.
- Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life.
- Target Engagement : Electron-withdrawing effects modulate interactions with enzymes (e.g., sterol demethylases). Comparative studies with non-fluorinated analogs are critical .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
